Conformational Restriction: Indolizidine vs. Pyrrolizidine and Quinolizidine Scaffolds in β-Turn Mimicry
The indolizidin-2-one scaffold (5,6-fused) adopts backbone dihedral angles (φ ≈ −60°, ψ ≈ −30°) that closely reproduce the central residues of an ideal type II' β-turn, whereas the pyrrolizidin-2-one (5,5-fused) and quinolizidin-2-one (6,6-fused) scaffolds exhibit φ/ψ angles that deviate significantly from this geometry [1]. X-ray crystallographic analysis of (7S)-hydroxy indolizidin-2-one N-(Boc)amino ester confirmed that the bicyclic ring system enforces backbone dihedral angles resembling those of residues i+1 and i+2 of a β-turn (φ_i+1 ≈ −60°, ψ_i+1 ≈ −30°; φ_i+2 ≈ −90°, ψ_i+2 ≈ 0°) [2]. This specific conformational preorganization has been exploited to design prostaglandin-F2α receptor modulators where the indolizidinone-containing lead PDC-113.824 achieved allosteric modulation of the FP receptor with an EC₅₀ of ~100 nM in myometrial contractility assays [3].
| Evidence Dimension | Backbone dihedral angle constraints (φ, ψ) for central residues of β-turn mimics |
|---|---|
| Target Compound Data | Indolizidin-2-one: φ_i+1 ≈ −60°, ψ_i+1 ≈ −30°; φ_i+2 ≈ −90°, ψ_i+2 ≈ 0° (from X-ray crystallography) |
| Comparator Or Baseline | Pyrrolizidin-2-one: tighter turn geometry with smaller ring; Quinolizidin-2-one: more flexible, larger ring — neither matches ideal type II' β-turn geometry |
| Quantified Difference | Distinct φ/ψ angles; indolizidinone achieves closest mimicry of type II' β-turn (deviation < 15° from ideal values) compared to pyrrolizidinone (deviation > 30°) and quinolizidinone (deviation > 25°) |
| Conditions | X-ray crystallography of N-protected amino ester derivatives; conformational analysis in model peptides (DMSO-d₆, 298 K) |
Why This Matters
Researchers developing peptidomimetics or receptor modulators should select CAS 2138384-63-9 as a core scaffold precursor because its 5,6-fused ring geometry uniquely pre-organizes the backbone for type II' β-turn recognition, a critical pharmacophoric element not accessible with 5,5- or 6,6-fused analogs.
- [1] Khashper A, Lubell WD. Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry, 2014, 12, 5052–5070. View Source
- [2] Gosselin F, Lubell WD. X-ray analysis of (7S)-hydroxy indolizidin-2-one N-(Boc)amino ester. Journal of Organic Chemistry, 2000, 65, 2163–2171. View Source
- [3] Bourguet CB, Goupil E, Tassy D, Hou X, Thouin E, Polyak F, Hebert TE, Claing A, Laporte SA, Chemtob S, Lubell WD. Targeting the prostaglandin F2α receptor for preventing preterm labor with azapeptide tocolytics. Journal of Medicinal Chemistry, 2011, 54, 6085–6095. View Source
